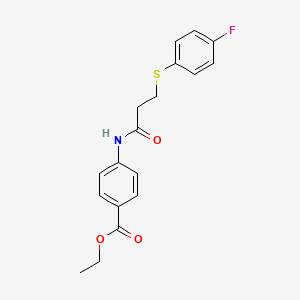

Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical and Electrochromic Properties

Research has shown that donor-acceptor type monomers, similar in structure to the specified compound, exhibit significant electrochemical activity. These materials can undergo electropolymerization to form polymers with well-defined oxidation and reduction processes, exhibiting color changes upon oxidation. Such properties are critical for developing advanced materials for electrochromic devices, indicating potential applications in smart windows and displays (Hu et al., 2013).

Liquid Crystalline Polysiloxanes

The synthesis of monomers containing fluorinated chains and central mesogenic moieties, which could be related to the structural features of the compound of interest, leads to the development of side chain liquid crystalline polysiloxanes. These compounds show high smectogen properties and are relevant for applications in thermotropic liquid crystals, highlighting their importance in display technologies and material science (Bracon et al., 2000).

Polymer Solar Cells

In the context of organic photovoltaics, studies have demonstrated the synthesis and application of polymers based on similar chemical structures for electron transport layers in bulk-heterojunction polymer solar cells. These materials contribute to the optimization of power conversion efficiencies by facilitating charge transfer and light absorption, underscoring the potential of such compounds in renewable energy technologies (Li et al., 2014).

Organic Electronics Degradation

The chemical degradation of polymers related to Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate has been studied, with findings indicating intrinsic instability, particularly under illumination in air. This research is vital for understanding the longevity and stability of materials used in organic electronics, suggesting avenues for improving the chemical stability of such polymers (Kettle et al., 2016).

Propiedades

IUPAC Name |

ethyl 4-[3-(4-fluorophenyl)sulfanylpropanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-2-23-18(22)13-3-7-15(8-4-13)20-17(21)11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNBXSYDFQHDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)

![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)